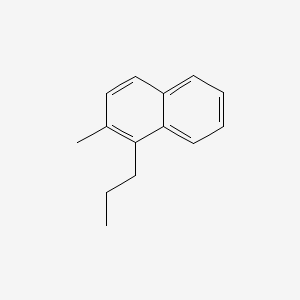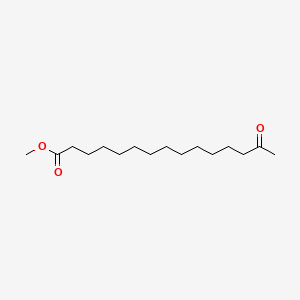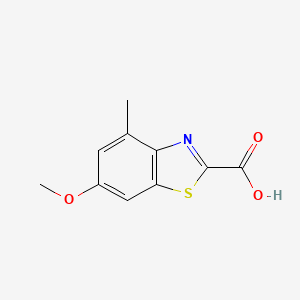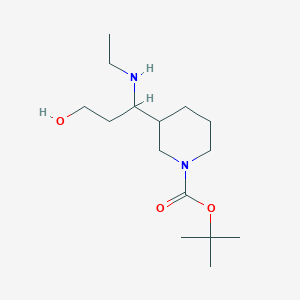![molecular formula C20H24ClN5O B13951547 [4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornane, 2,2-dichloro-, (1R)-(-)-: is a derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the norbornane structure. The compound is known for its unique stereochemistry and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbornane, 2,2-dichloro-, (1R)-(-)- typically involves the chlorination of norbornane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions. The process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Norbornane, 2,2-dichloro-, (1R)-(-)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of norbornane, 2,2-dichloro-, (1R)-(-)- can lead to the formation of norbornane derivatives with functional groups such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Norbornane derivatives with various functional groups.
Reduction: Norbornane.
Oxidation: Norbornane derivatives with alcohol or ketone groups.
Scientific Research Applications
Chemistry: Norbornane, 2,2-dichloro-, (1R)-(-)- is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.
Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, norbornane, 2,2-dichloro-, (1R)-(-)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of norbornane, 2,2-dichloro-, (1R)-(-)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation, leading to the removal of chlorine atoms and the formation of norbornane.
Comparison with Similar Compounds
Norbornane: The parent compound, a bicyclic hydrocarbon without chlorine atoms.
Norbornene: A derivative with a double bond in the bicyclic structure.
Norbornadiene: A compound with two double bonds in the bicyclic structure.
Uniqueness: Norbornane, 2,2-dichloro-, (1R)-(-)- is unique due to the presence of two chlorine atoms at the 2,2-positions, which imparts distinct chemical reactivity and stereochemistry compared to its analogs. This makes it a valuable compound for specific chemical transformations and applications.
Properties
Molecular Formula |
C20H24ClN5O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H24ClN5O/c21-17-3-1-4-18(15-17)24-11-13-25(14-12-24)19(27)16-5-9-26(10-6-16)20-22-7-2-8-23-20/h1-4,7-8,15-16H,5-6,9-14H2 |
InChI Key |
FGTCNGCVXZSOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



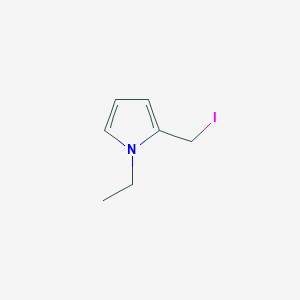
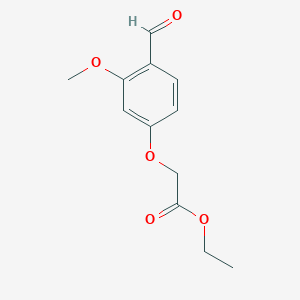
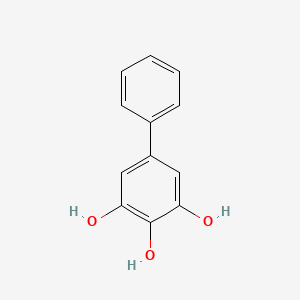
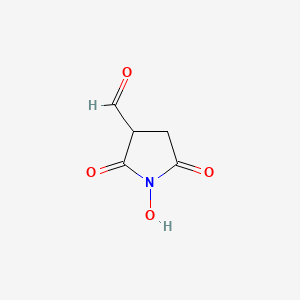
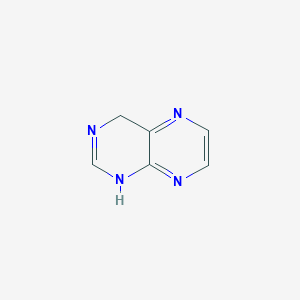


![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

